molecular formula C26H24N4O3 B3019813 1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide CAS No. 1251594-58-7

1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide

Cat. No. B3019813
CAS RN: 1251594-58-7
M. Wt: 440.503
InChI Key: ADYRSVBYUHATSH-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 1-(4-(3-Methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide

The compound 1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide is a structurally complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures have been studied for their biological activities, such as serotonin-3 (5-HT3) receptor antagonism and cardiac electrophysiological activity.

Synthesis Analysis

The synthesis of related compounds involves the formation of benzamides and imidazole derivatives. For instance, the synthesis of potent 5-HT3 receptor antagonists with a 1H-indazolylcarboxamide moiety has been reported, which suggests that similar synthetic routes could be applied to the compound . Additionally, the synthesis of N-substituted imidazolylbenzamides has been described, indicating that the imidazole ring is a key feature in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography and density functional theory (DFT) studies. For example, the crystal and molecular structures of a methyl 1H-benzo[d]imidazole-7-carboxylate derivative were reported, which could provide insights into the structural aspects of the compound . Furthermore, the significance of hydrogen bonds in the crystal structure of benzamide derivatives has been highlighted, which may also be relevant to the molecular structure analysis of the target compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied in the context of anion binding and electrophysiological activity. N-(o-methoxybenzamido)thioureas have shown enhanced anion binding affinity, which could suggest potential reactivity patterns for the compound due to the presence of a methoxybenzamido group . Moreover, the electrophysiological activity of N-substituted imidazolylbenzamides indicates that the imidazole moiety can be crucial for the chemical reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their structural characteristics and biological activities. The presence of aromatic rings, heteroatoms, and functional groups such as amides and imidazoles can influence properties like solubility, stability, and binding affinity. The anion binding properties of N-(o-methoxybenzamido)thioureas suggest that the methoxybenzamido group can significantly affect the physical and chemical properties of the compound . Additionally, the cardiac electrophysiological activity of N-substituted imidazolylbenzamides indicates that the imidazole ring can play a role

properties

IUPAC Name

1-[[4-[(3-methoxybenzoyl)amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-18-6-3-4-9-23(18)29-26(32)24-16-30(17-27-24)15-19-10-12-21(13-11-19)28-25(31)20-7-5-8-22(14-20)33-2/h3-14,16-17H,15H2,1-2H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYRSVBYUHATSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide

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